(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol
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Overview
Description
(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol is a heterocyclic compound that contains both imidazole and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated imidazole derivative with an oxazine precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkyl halides can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the chlorine atom with the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities.
Medicine
In medicine, this compound and its derivatives are being investigated for their therapeutic potential. They have shown promise in the treatment of various diseases, including bacterial infections, fungal infections, and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-B][1,3]thiazines: These compounds contain a thiazine ring instead of an oxazine ring and exhibit similar biological activities.
Imidazo[2,1-B][1,3]oxazoles: These compounds have an oxazole ring and are known for their antimicrobial and anticancer properties.
Imidazo[2,1-B][1,3]diazines: These compounds contain a diazine ring and are studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol is unique due to its specific combination of imidazole and oxazine rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1311254-75-7 |
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Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
(7-chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)methanol |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-1-2-10-3-5(4-11)9-7(10)12-6/h1,3,11H,2,4H2 |
InChI Key |
DVQXHECPDLZUME-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(OC2=NC(=CN21)CO)Cl |
Origin of Product |
United States |
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